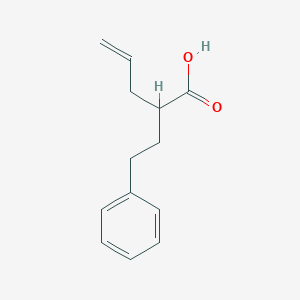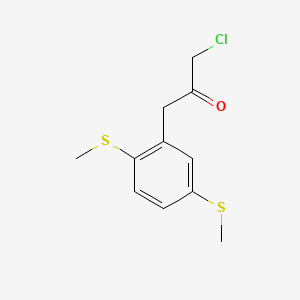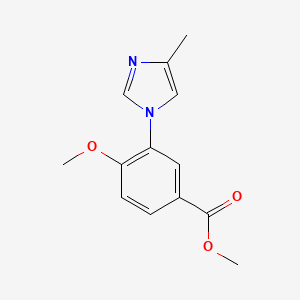![molecular formula C8H8BrN2O5- B14052377 2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B14052377.png)
2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate typically involves the reaction of bromoacetic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: It can react with primary amines to form amide bonds.
Addition Reactions: It can react with sulfhydryl groups to form thioether bonds.
Common Reagents and Conditions
Primary Amines: Reacts in the pH range of 6.5-8.5 to form amide bonds.
Sulfhydryl Compounds: Reacts in the pH range of 7.0-8.0 to form thioether bonds.
Major Products Formed
Amide Bonds: Formed when reacting with primary amines.
Thioether Bonds: Formed when reacting with sulfhydryl groups.
Scientific Research Applications
2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate is widely used in scientific research due to its versatility:
Chemistry: Used as a cross-linking reagent in the synthesis of complex molecules.
Biology: Employed in protein modification and labeling.
Medicine: Utilized in drug development for creating targeted therapies.
Industry: Applied in the production of advanced materials and polymers
Mechanism of Action
The compound exerts its effects through the formation of covalent bonds with primary amines and sulfhydryl groups. This cross-linking ability allows it to modify proteins and other biomolecules, thereby altering their function and activity. The molecular targets include amino acids with reactive side chains, such as lysine and cysteine .
Comparison with Similar Compounds
Similar Compounds
- Iodoacetic acid N-hydroxysuccinimide ester
- 3-Mercaptopropanyl-N-hydroxysuccinimide ester
- Succinimidyl 3-(bromoacetamido)propionate
Uniqueness
2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate is unique due to its high reactivity and specificity towards primary amines and sulfhydryl groups. This makes it particularly useful in applications requiring precise modification of biomolecules .
Properties
Molecular Formula |
C8H8BrN2O5- |
|---|---|
Molecular Weight |
292.06 g/mol |
IUPAC Name |
2-[(2-bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C8H9BrN2O5/c9-3-4(12)10-7(8(15)16)11-5(13)1-2-6(11)14/h7H,1-3H2,(H,10,12)(H,15,16)/p-1 |
InChI Key |
PWNFXKUAGCABIA-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(=O)N(C1=O)C(C(=O)[O-])NC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





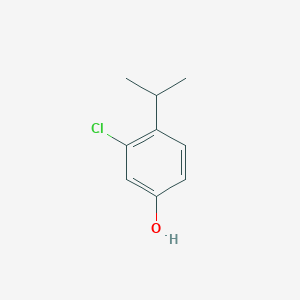
![8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14052313.png)

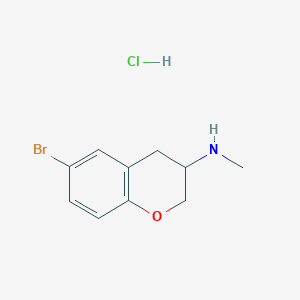
![Piperidine,4-benzo[b]thien-5-yl-](/img/structure/B14052330.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)-](/img/structure/B14052337.png)
